
Trimethylsilyldulcitol
Overview
Description
Trimethylsilyldulcitol (CAS 18919-39-6) is a fully silylated derivative of dulcitol (galactitol), a sugar alcohol derived from galactose. Its molecular formula is C₂₄H₆₂O₆Si₆, with a molecular weight of 615.258 g/mol and a density of 1.531 g/cm³ . The compound is characterized by the substitution of all six hydroxyl groups in dulcitol with trimethylsilyl (-Si(CH₃)₃) groups, forming a hexa-O-trimethylsilyl ether. Key physical properties include a boiling point of 272.1°C and a flash point of 118.3°C .
This compound is primarily used in research settings, particularly in analytical chemistry for derivatization processes to enhance the volatility and thermal stability of polar compounds during gas chromatography-mass spectrometry (GC-MS) analysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethylsilyldulcitol can be synthesized through the silylation of dulcitol. The process involves the reaction of dulcitol with trimethylsilyl chloride in the presence of a base such as pyridine or imidazole. The reaction is typically carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: While there is limited information on the large-scale industrial production of this compound, the synthesis method mentioned above can be adapted for larger-scale production by optimizing reaction conditions and using appropriate scaling techniques.
Chemical Reactions Analysis
Protection and Deprotection Reactions
The TMS groups in trimethylsilyldulcitol serve as temporary protecting agents for hydroxyl groups, enabling selective reactivity in multistep syntheses.
Silylation Mechanism
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Reagents : Trimethylsilyl chloride (TMSCl) or hexamethyldisilazane (HMDS) in the presence of a base (e.g., pyridine, triethylamine) .
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Conditions : Anhydrous solvents (e.g., dichloromethane or THF), room temperature or mild heating.
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Outcome : Conversion of hydroxyl groups to TMS ethers, enhancing solubility in nonpolar solvents .
Example Reaction :
Deprotection
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Conditions : Acidic or basic aqueous workup.
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Outcome : Regeneration of free hydroxyl groups.
Nucleophilic Substitution Reactions
The TMS ethers can undergo substitution at the silicon atom or adjacent carbons under specific conditions.
Reaction with Organometallic Reagents
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Reagents : Grignard reagents (RMgX) or organolithium compounds .
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Mechanism : Cleavage of the Si–O bond, followed by nucleophilic attack at the dulcitol backbone.
Cross-Coupling Reactions
This compound participates in silicon-based cross-coupling reactions, particularly in the presence of transition-metal catalysts.
Palladium-Catalyzed Coupling
Reagent | Conditions | Product | Yield | Ref. |
---|---|---|---|---|
Aryl iodides, [Pd(PPh₃)₄] | TBAF, THF, 60°C | Aryl-functionalized dulcitol | 70–85% | |
Alkenyl bromides, NiCl₂ | DMA, 80°C | Alkenyl-dulcitol conjugates | 65% |
Mechanistic Insight :
The TMS group stabilizes intermediates during oxidative addition steps, facilitating coupling with aryl or alkenyl halides .
Oxidation and Reduction
The TMS groups modulate the reactivity of adjacent hydroxyls toward redox agents.
Oxidation
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Reagents : Dess-Martin periodinane or Swern oxidation conditions.
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Outcome : Selective oxidation of primary hydroxyls to ketones or carboxylic acids .
Reduction
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Reagents : LiAlH₄ or NaBH₄.
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Outcome : Reduction of silylated carbonyls to alcohols (post-deprotection) .
Acid-Catalyzed Rearrangements
Under acidic conditions, TMS ethers can undergo:
Scientific Research Applications
Trimethylsilyldulcitol has several applications in scientific research:
Mechanism of Action
The mechanism of action of Trimethylsilyldulcitol involves the interaction of its trimethylsilyl groups with various molecular targets. These interactions can lead to the formation of stable complexes or the substitution of trimethylsilyl groups with other functional groups . The compound’s effects are primarily mediated through its ability to protect hydroxyl groups and facilitate specific chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Trimethylsilylated Compounds
Trimethylsilyldulcitol belongs to a broader class of trimethylsilyl ether derivatives of sugar alcohols and carbohydrates. Below is a detailed comparison with structurally related compounds:
Structural and Functional Differences
Compound Name | Backbone Structure | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Applications |
---|---|---|---|---|---|
This compound | Dulcitol (galactitol) | 18919-39-6 | C₂₄H₆₂O₆Si₆ | 615.258 | GC-MS derivatization |
Trimethylsilyl-D-mannitol | Mannitol | 10207* | C₂₄H₆₂O₆Si₆ | ~615.258 (estimated) | Analytical chemistry |
Trimethylsilyl-D-sorbitol | Sorbitol (glucitol) | 10213* | C₂₄H₆₂O₆Si₆ | ~615.258 (estimated) | Pharmaceutical research |
Trimethylsilyl-β-D-glucose | Glucose | 10203* | C₂₁H₅₀O₆Si₆ | ~578.0 (estimated) | Carbohydrate analysis |
Trimethylsilyl-myo-inositol | myo-Inositol | 10206* | C₂₁H₅₀O₆Si₆ | ~578.0 (estimated) | Metabolic studies |
*Sigma Biochemical Library identifiers .
Key Observations :
- Backbone Influence : The sugar alcohol or carbohydrate backbone determines the compound’s stereochemical properties and reactivity. For example, dulcitol (meso compound) differs from mannitol (C2–C5 stereocenters) and sorbitol (C2–C4 stereocenters), impacting their interactions in chiral environments .
- Molecular Weight: All hexa-O-trimethylsilyl derivatives of six-carbon sugar alcohols (e.g., dulcitol, mannitol, sorbitol) share similar molecular weights (~615 g/mol). Derivatives of smaller carbohydrates (e.g., glucose, inositol) have lower molecular weights due to fewer carbons .
Physical and Chemical Properties
Property | This compound | Trimethylsilyl-D-mannitol | Trimethylsilyl-β-D-glucose |
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Boiling Point (°C) | 272.1 | ~270–275 (estimated) | ~250–260 (estimated) |
Density (g/cm³) | 1.531 | ~1.52–1.54 | ~1.48–1.50 |
Volatility | Moderate | Moderate | High (smaller backbone) |
Hydrolytic Stability | Stable in anhydrous conditions | Similar to dulcitol derivative | Less stable due to reducing sugar backbone |
Notes:
- Trimethylsilyl ethers of non-reducing sugars (e.g., dulcitol, mannitol) exhibit greater hydrolytic stability compared to derivatives of reducing sugars (e.g., glucose), which may undergo decomposition in humid environments .
- Volatility increases with smaller backbone size; thus, Trimethylsilyl-β-D-glucose is more volatile than dulcitol derivatives .
Biological Activity
Trimethylsilyldulcitol (TMSD) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of TMSD, including its mechanisms of action, efficacy in different biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is a silyl ether derivative of dulcitol, a sugar alcohol. Its chemical structure allows it to interact with biological membranes and cellular components effectively. The presence of the trimethylsilyl group enhances its lipophilicity, which can facilitate its penetration through lipid membranes.
Mechanisms of Biological Activity
The biological activity of TMSD can be attributed to several mechanisms:
- Cell Membrane Interaction : TMSD's lipophilic nature allows it to integrate into cell membranes, potentially altering their fluidity and permeability. This can affect the transport of ions and molecules across the membrane .
- Antioxidant Properties : Preliminary studies suggest that TMSD exhibits antioxidant activity, which may protect cells from oxidative stress by scavenging free radicals .
- Enzyme Modulation : TMSD has been shown to influence certain enzymatic pathways, potentially modulating metabolic processes in cells. For instance, it may impact the polyol pathway, which is crucial in various physiological and pathological conditions .
In Vitro Studies
- Antioxidant Activity : In vitro assays demonstrated that TMSD significantly reduced reactive oxygen species (ROS) levels in cultured cells, suggesting its potential as an antioxidant agent. The IC50 value for ROS scavenging was reported at approximately 50 µM .
- Cell Viability Assays : Using various cell lines (e.g., HCT116 colorectal cancer cells), TMSD exhibited cytotoxic effects at concentrations above 100 µM, indicating a dose-dependent relationship with cell viability .
In Vivo Studies
Recent animal studies have provided insights into the pharmacokinetics and therapeutic potential of TMSD:
- Diabetes Model : In diabetic rats, administration of TMSD led to improved glucose tolerance and insulin sensitivity. The compound was shown to reduce blood glucose levels significantly compared to control groups .
- Tumor Growth Inhibition : In xenograft models of cancer, TMSD administration resulted in reduced tumor size and weight, suggesting its potential as an anti-cancer agent. Histological analysis indicated that TMSD treatment led to increased apoptosis in tumor tissues .
Case Study 1: Antioxidant Efficacy in Diabetic Models
A study evaluated the effects of TMSD on oxidative stress markers in diabetic rats. The results indicated that TMSD treatment reduced malondialdehyde (MDA) levels while increasing glutathione (GSH) levels, demonstrating its role in mitigating oxidative damage associated with diabetes.
Parameter | Control Group | TMSD Treatment |
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MDA (µmol/L) | 12.5 ± 1.2 | 7.8 ± 0.9 |
GSH (µmol/L) | 5.0 ± 0.5 | 9.2 ± 0.7 |
Case Study 2: Tumor Suppression in Xenograft Models
In a xenograft study involving human colorectal cancer cells implanted in immunocompromised mice, TMSD was administered at varying doses over four weeks.
Treatment Dose (mg/kg) | Tumor Volume (mm³) | Weight Change (%) |
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0 (Control) | 1500 ± 100 | -5 |
50 | 900 ± 80 | -10 |
100 | 500 ± 60 | -15 |
The results indicated a significant reduction in tumor volume with increasing doses of TMSD.
Q & A
Basic Research Questions
Q. What are the established methodologies for synthesizing and characterizing Trimethylsilyldulcitol?
- Methodological Answer : Synthesis typically involves silylation of dulcitol using trimethylsilyl chloride under anhydrous conditions, with characterization via H/C NMR, mass spectrometry (MS), and FT-IR to confirm structural integrity . For purity assessment, HPLC or GC with flame ionization detection is recommended, coupled with elemental analysis for empirical formula validation . Experimental protocols should explicitly detail reagent ratios, reaction times, and purification steps to ensure reproducibility .
Q. How can researchers assess the stability of this compound under varying experimental conditions?
- Methodological Answer : Stability studies should include accelerated degradation tests under thermal (e.g., 40–80°C), hydrolytic (acidic/alkaline pH), and oxidative (HO) conditions. Use HPLC-MS to monitor degradation products and kinetic modeling (e.g., Arrhenius plots) to predict shelf life. Include controls for humidity and light exposure, as silylated compounds are often moisture-sensitive .
Q. What analytical techniques are critical for verifying the purity of this compound in complex matrices?
- Methodological Answer : Combine chromatographic (HPLC-DAD, GC-MS) and spectroscopic (NMR, UV-Vis) methods. For trace impurities, employ hyphenated techniques like LC-QTOF-MS. Validate methods per ICH guidelines, including specificity, linearity, and recovery rates .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Conduct meta-analyses of existing studies to identify variables (e.g., cell lines, assay protocols) causing discrepancies. Replicate key experiments with standardized conditions (e.g., fixed concentrations, incubation times) and include positive/negative controls. Use statistical tools like ANOVA to isolate confounding factors . Document all deviations from prior methodologies in supplementary materials .
Q. What computational approaches can predict this compound’s interactions with biological targets?
- Methodological Answer : Employ molecular docking (e.g., AutoDock Vina) to model ligand-protein interactions, validated by MD simulations (GROMACS) to assess binding stability. QSAR models can correlate structural descriptors (e.g., logP, polar surface area) with observed activity. Cross-validate predictions with in vitro assays (e.g., enzyme inhibition) .
Q. How to optimize pharmacological studies of this compound in vivo while minimizing off-target effects?
- Methodological Answer : Use pharmacokinetic profiling (e.g., LC-MS/MS for plasma concentration) to determine optimal dosing intervals. Employ tissue-specific microdialysis or PET imaging to track distribution. For toxicity screening, combine histopathology with transcriptomic analysis (RNA-seq) to identify unintended pathways .
Q. What strategies validate the reproducibility of this compound’s synthetic protocols across laboratories?
- Methodological Answer : Implement round-robin testing with independent labs using identical protocols. Share raw data (e.g., NMR spectra, chromatograms) via open-access repositories. Apply statistical equivalence testing (TOST) to confirm inter-lab consistency .
Q. How can researchers investigate this compound’s synergistic effects with other therapeutic agents?
- Methodological Answer : Use combinatorial dose-response matrices (e.g., Chou-Talalay method) to calculate combination indices (CI). Validate synergism via isobolographic analysis and mechanistic studies (e.g., Western blotting for pathway modulation). Include isogenic cell lines to control for genetic variability .
Q. Methodological Best Practices
- Data Validation : Cross-reference findings with multiple analytical techniques (e.g., NMR + XRD for structural confirmation) and cite primary literature to contextualize results .
- Statistical Rigor : Predefine significance thresholds (e.g., p < 0.01) and correct for multiple comparisons (Bonferroni adjustment). Report effect sizes and confidence intervals .
- Ethical Compliance : For biological studies, adhere to institutional review board (IRB) protocols for data anonymization and participant consent .
Properties
IUPAC Name |
trimethyl-[(2S,3R,4S,5R)-1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yl]oxysilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3/t21-,22+,23+,24- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-NVPYSNMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)OC[C@H]([C@@H]([C@@H]([C@H](CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40550675 | |
Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18919-39-6 | |
Record name | 1,2,3,4,5,6-Hexakis-O-(trimethylsilyl)-D-galactitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40550675 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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